Morpholine-4-carboximidamide Hydroiodide
Overview
Description
Morpholine-4-carboximidamide hydroiodide is a crystalline compound with the chemical formula C₅H₁₂IN₃O and a molecular weight of 257.07 g/mol . It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its stability at room temperature and its solubility in water, where it exhibits basic properties .
Preparation Methods
The preparation of morpholine-4-carboximidamide hydroiodide typically involves the reaction of morpholine with formamidine in the presence of hydroiodic acid. The reaction conditions can be adjusted based on specific experimental requirements . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Morpholine-4-carboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroiodide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Morpholine-4-carboximidamide hydroiodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of morpholine-4-carboximidamide hydroiodide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, particularly kinases involved in cytokinesis and cell cycle regulation . This inhibition can lead to various biological effects, including the modulation of cell growth and differentiation .
Comparison with Similar Compounds
Morpholine-4-carboximidamide hydroiodide can be compared with other similar compounds, such as:
Morpholine-4-carboxamidine hydrochloride: Similar in structure but with a chloride ion instead of an iodide ion.
Morpholine-4-carboxamidine hydrobromide: Contains a bromide ion instead of an iodide ion.
N-methylmorpholine hydrochloride: A related compound with a methyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific reactivity and stability, which make it suitable for various applications in research and industry .
Properties
IUPAC Name |
morpholine-4-carboximidamide;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQSGLRGQQZIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380903 | |
Record name | Morpholine-4-carboximidamide Hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102392-87-0 | |
Record name | Morpholine-4-carboximidamide Hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORPHOLINE-4-CARBOXIMIDAMIDE HYDROIODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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